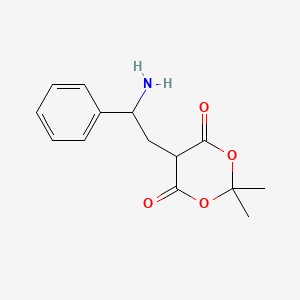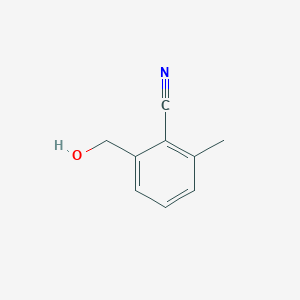
2-Hydroxymethyl-6-methyl-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxymethyl-6-methyl-benzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, characterized by the presence of a hydroxymethyl group at the second position and a methyl group at the sixth position on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-6-methyl-benzonitrile typically involves the reaction of 2-hydroxy-6-methylbenzaldehyde with hydroxylamine hydrochloride. This reaction proceeds through the formation of an oxime intermediate, which is subsequently dehydrated to yield the desired nitrile compound . The reaction conditions often include the use of an acid catalyst and elevated temperatures to facilitate the dehydration step.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with optimizations for scale-up. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxymethyl-6-methyl-benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Carboxy-6-methylbenzonitrile.
Reduction: 2-Hydroxymethyl-6-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxymethyl-6-methyl-benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Hydroxymethyl-6-methyl-benzonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The hydroxymethyl group can be involved in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
- 2-Hydroxy-6-methylbenzonitrile
- 4-Hydroxymethylbenzonitrile
- 2-Hydroxybenzyl alcohol
Comparison: 2-Hydroxymethyl-6-methyl-benzonitrile is unique due to the specific positioning of the hydroxymethyl and methyl groups on the benzene ring. This structural arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the hydroxymethyl group at the second position enhances its potential for nucleophilic substitution reactions, while the methyl group at the sixth position influences its steric and electronic characteristics .
Propiedades
Número CAS |
1261573-50-5 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-8(6-11)9(7)5-10/h2-4,11H,6H2,1H3 |
Clave InChI |
NQIFUJCHWAUTCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




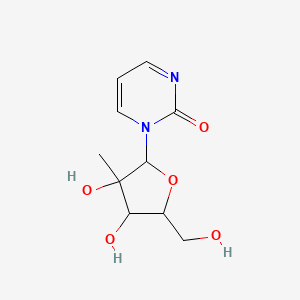
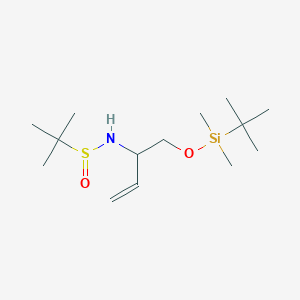
![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)
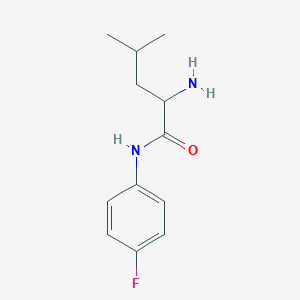
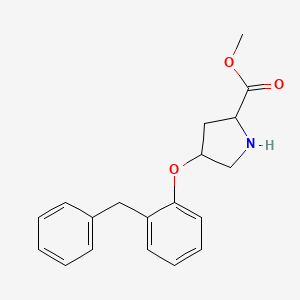
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12104889.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B12104902.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)

![[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid](/img/structure/B12104917.png)

